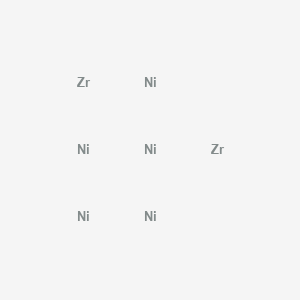

Nickel--zirconium (5/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nickel-zirconium (5/2) is an intermetallic compound composed of nickel and zirconium in a 5:2 atomic ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel-zirconium (5/2) can be synthesized through several methods, including:

Mechanical Alloying: This involves the high-energy ball milling of nickel and zirconium powders.

Arc Melting: Nickel and zirconium metals are melted together in an arc furnace under an inert gas atmosphere.

Industrial Production Methods: Industrial production of nickel-zirconium alloys often involves:

Vacuum Induction Melting: This method ensures high purity by melting the metals in a vacuum, reducing contamination from gases and other impurities.

Powder Metallurgy: This involves compacting and sintering nickel and zirconium powders to form the desired alloy.

Chemical Reactions Analysis

Types of Reactions: Nickel-zirconium (5/2) undergoes various chemical reactions, including:

Oxidation: The compound can oxidize to form nickel oxide and zirconium oxide.

Hydrogenation: Nickel-zirconium alloys are known for their hydrogen storage capabilities.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures (typically above 500°C).

Hydrogenation: Hydrogen gas at elevated pressures and temperatures (e.g., 300-500°C and 10-50 bar).

Major Products:

Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).

Hydrogenation: Nickel-zirconium hydrides (e.g., NiZrH).

Scientific Research Applications

Nickel-zirconium (5/2) has a wide range of applications in scientific research:

Hydrogen Storage: Due to its ability to absorb and release hydrogen, nickel-zirconium alloys are studied for use in hydrogen storage systems.

Advanced Materials: The unique properties of nickel-zirconium alloys make them suitable for use in high-temperature and high-strength materials.

Biomedical Applications: Research is ongoing into the use of nickel-zirconium alloys in medical implants and devices due to their biocompatibility and mechanical properties.

Mechanism of Action

The mechanism by which nickel-zirconium (5/2) exerts its effects depends on the specific application:

Comparison with Similar Compounds

Nickel-zirconium (5/2) can be compared with other similar compounds, such as:

Nickel-Titanium (NiTi): Known for its shape memory and superelastic properties, NiTi is widely used in medical devices and actuators.

Nickel-Hafnium (NiHf): Similar to nickel-zirconium, NiHf alloys are studied for their high-temperature stability and potential use in advanced materials.

Uniqueness: Nickel-zirconium (5/2) stands out due to its combination of catalytic activity, hydrogen storage capacity, and structural stability. These properties make it a versatile material for various scientific and industrial applications .

Properties

CAS No. |

12266-28-3 |

|---|---|

Molecular Formula |

Ni5Zr2 |

Molecular Weight |

475.91 g/mol |

IUPAC Name |

nickel;zirconium |

InChI |

InChI=1S/5Ni.2Zr |

InChI Key |

BUZJYEHQOOMYFF-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Zr].[Zr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)

![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)